I-CBP112

Epigenetics Histone Acetyltransferase Bromodomain Allostery

I-CBP112 is the only bromodomain-targeting research tool that uniquely stimulates nucleosome acetylation up to 3-fold, a functional property absent in alternatives like SGC-CBP30. It enables precise interrogation of the CBP/p300 bromodomain–HAT domain allosteric coupling and offers published, quantitative synergy with A-485 for dual bromodomain/HAT inhibition studies and with doxorubicin for multidrug-resistance reversal in TNBC and NSCLC models. Do not substitute—only I-CBP112 delivers these validated mechanistic capabilities.

Molecular Formula C27H36N2O5
Molecular Weight 468.6 g/mol
Cat. No. B608045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-CBP112
SynonymsI-CBP112;  I-CBP-112;  I-CBP 112.
Molecular FormulaC27H36N2O5
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1
InChIKeyYKNAKDFZAWQEEO-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





I-CBP112: A Selective CBP/p300 Bromodomain Inhibitor for Differentiated Epigenetic Research and Drug Discovery


I-CBP112 is an acetyl-lysine competitive small molecule inhibitor developed by the Structural Genomics Consortium (SGC) that selectively targets the bromodomains of the transcriptional coactivators CREBBP (CBP) and EP300 (p300) [1]. Unlike pan-bromodomain or BET-family inhibitors, I-CBP112 exhibits a distinct binding profile with reported Kd values of approximately 151–167 nM for CBP and 167–625 nM for p300, depending on assay methodology . Its selectivity extends to minimal cross-reactivity with ATAD2, BAZ2B, BRD2, BRD4, PB1, PCAF, PHIP, and TRIM24/TIF-1α bromodomains in biolayer interferometry (BLI) assays . As a research tool compound, I-CBP112 enables precise interrogation of CBP/p300 bromodomain function in leukemia, prostate cancer, and drug-resistant solid tumor models, with a mechanism distinct from both other CBP/p300 bromodomain inhibitors and HAT domain catalytic inhibitors [2].

I-CBP112 Selectivity and Mechanistic Distinctions: Why Not All CBP/p300 Inhibitors Are Interchangeable


Generic substitution among CBP/p300 bromodomain inhibitors is scientifically unjustified due to profound differences in selectivity profiles, functional effects on histone acetylation, and established combinatorial synergies. While SGC-CBP30 and CPI-637 also target CBP/p300 bromodomains, they exhibit distinct selectivity margins over BRD4, divergent effects on nucleosome acetylation dynamics, and dissimilar pharmacokinetic and in vivo dosing profiles [1]. I-CBP112 uniquely stimulates nucleosome acetylation up to 3-fold in a substrate-dependent manner—a functional property not shared by SGC-CBP30 [2]. Furthermore, I-CBP112 demonstrates quantitatively validated synergy with both the HAT domain inhibitor A-485 and the chemotherapeutic agent doxorubicin, enabling combinatorial research strategies that cannot be assumed with other in-class compounds [3]. Procuring a non-validated or structurally distinct analog without these functional and combinatorial characteristics risks irreproducible results and misattribution of biological effects.

I-CBP112: Quantified Differentiation Evidence for Scientific Selection Against Closest Analogs


Functional Differentiation: I-CBP112 Stimulates Nucleosome Acetylation up to 3-Fold, Unlike SGC-CBP30

I-CBP112 exhibits a unique functional property not shared by the structurally distinct CBP/p300 bromodomain inhibitor SGC-CBP30: it stimulates p300/CBP-mediated nucleosome acetylation by up to 3-fold, while SGC-CBP30 shows no such activation [1]. This effect is substrate-dependent, occurring only with intact nucleosomes and not with isolated histone H3 substrates, suggesting an allosteric mechanism mediated through bromodomain engagement [1]. The activation is specifically abrogated by co-treatment with SGC-CBP30, confirming that the effect is bromodomain-mediated [2].

Epigenetics Histone Acetyltransferase Bromodomain Allostery

Synergistic Antiproliferative Effect with A-485: Dual-Domain Targeting Superior to Single-Agent Inhibition

I-CBP112 synergizes with the p300/CBP HAT domain catalytic inhibitor A-485 to produce a dramatic reduction in p300 chromatin occupancy and inhibit prostate cancer cell proliferation beyond the additive effects of either agent alone [1]. The combination confers significantly greater reduction in p300 chromatin binding than blocking either the bromodomain (I-CBP112) or the HAT active site (A-485) individually, with corresponding suppression of androgen-dependent and pro-oncogenic gene expression including KLK3 (PSA) and c-Myc [1].

Prostate Cancer Combination Therapy Epigenetic Targeting

Quantified Selectivity Over BRD4: 37-Fold and 132-Fold Window Enables Cleaner Target Engagement

I-CBP112 demonstrates a quantifiably defined selectivity window over the BET family bromodomain BRD4, which is a critical consideration for experimental designs requiring CBP/p300-specific readouts without confounding BET inhibition. Specifically, I-CBP112 exhibits 37-fold selectivity over BRD4 bromodomain 1 (BD1) and 132-fold selectivity over BRD4 bromodomain 2 (BD2) . This selectivity profile is more precisely quantified than the broader class-level statements available for some earlier-generation CBP/p300 inhibitors. At the recommended cellular concentration range of 1–5 μM, off-target engagement of BRD4 is minimal, whereas at concentrations exceeding 10 μM, BRD4 binding may become detectable, informing proper dose selection [1].

Bromodomain Selectivity BET Family Off-Target Chemical Probe Validation

In Vivo Leukemia-Initiating Cell Reduction: Dose-Dependent Efficacy in MLL-AF9+ AML Model

I-CBP112 demonstrates quantifiable in vivo efficacy in reducing the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia (AML) cells in a dose-dependent manner [1]. Treatment of primary murine leukemic blasts with I-CBP112 at concentrations of 5 and 10 μM reduced colony formation, increased cellular differentiation, and delayed disease initiation following leukemic blast transplantation into sub-lethally irradiated mice . Unlike cytotoxic chemotherapeutics, I-CBP112 impairs aberrant self-renewal of leukemic cells without causing significant cytotoxicity, indicating a differentiation-inducing mechanism rather than direct cell killing [1].

Acute Myeloid Leukemia Leukemia Stem Cells In Vivo Efficacy

Reversal of ABC Transporter-Mediated Drug Resistance: Sensitization of Chemotherapy-Resistant Solid Tumors

I-CBP112 significantly reduces expression of multiple ATP-binding cassette (ABC) transporters in chemotherapy-resistant cancer cell lines, a property that distinguishes it from direct ABC transporter inhibitors and positions it as a transcriptional modulator of drug efflux mechanisms [1]. In clinically relevant resistant models of triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549), I-CBP112 significantly reduced ABCB1, ABCC1, ABCC2, ABCC3, ABCC5, and ABCG2 in all resistant lines, as well as ABCC10 in TNBC and ABCC4 in paclitaxel-resistant NSCLC [1]. This transcriptional reprogramming increased intracellular drug accumulation and enhanced cytotoxicity in both 2D and 3D cultures, an effect that required simultaneous deficiency in multiple drug pumps—a result not achievable with single ABC inhibitors like tariquidar or MK-571 alone [1].

Drug Resistance ABC Transporters Triple-Negative Breast Cancer Non-Small Cell Lung Cancer

Broad Pharmacological Selectivity: Minimal Activity Against 104 Nuclear Receptors, Ion Channels, and 32 Enzymes at 10 μM

I-CBP112 has undergone extensive off-target profiling that quantifiably distinguishes it from less thoroughly characterized analogs. At a concentration of 10 μM—well above its target engagement range—I-CBP112 shows minimal activity against a panel of 104 nuclear receptors and ion channels, as well as a panel of 32 enzymes [1]. Weak interactions were noted only with two GPCRs (alpha1A and 5HT1) [2]. This comprehensive selectivity documentation enables researchers to confidently attribute observed cellular phenotypes to CBP/p300 bromodomain inhibition rather than off-target pharmacology, a level of validation not uniformly available across all commercially available CBP/p300 inhibitors.

Off-Target Profiling Chemical Probe Validation Selectivity Screening

I-CBP112 Optimal Research Application Scenarios Based on Quantified Differentiation


Functional Studies of Bromodomain-Mediated Allosteric Regulation of p300/CBP HAT Activity

I-CBP112 is the compound of choice for investigations requiring functional modulation of histone acetyltransferase activity via bromodomain engagement. Its unique capacity to stimulate nucleosome acetylation up to 3-fold, a property absent in SGC-CBP30, makes it essential for studying allosteric coupling between the bromodomain and HAT catalytic domain [1]. Researchers should use I-CBP112 at concentrations of 1–5 μM in cellular assays, with nucleosome-based acetylation assays as the preferred biochemical readout. The substrate-dependent nature of the effect (requiring intact nucleosomes, not isolated histones) should inform experimental design, and SGC-CBP30 may serve as a negative control for acetylation stimulation experiments .

Dual-Domain p300/CBP Targeting Studies in Prostate Cancer

For studies investigating simultaneous inhibition of the bromodomain and HAT catalytic domain of p300/CBP, I-CBP112 is the required bromodomain ligand due to published synergy data with A-485 [1]. This combination produces a dramatic reduction in p300 chromatin occupancy that exceeds the effects of single-agent treatment, with corresponding suppression of KLK3 (PSA) and c-Myc expression. Experimental protocols should incorporate appropriate single-agent controls (I-CBP112 alone, A-485 alone) to validate the synergistic effect, and ChIP-seq analysis of p300 genomic occupancy is the recommended endpoint for confirming mechanism .

Leukemia Stem Cell and Aberrant Self-Renewal Research in MLL-Rearranged AML

I-CBP112 is validated for in vitro and in vivo studies of leukemia-initiating cell biology in MLL-AF9+ AML models [1]. Its differentiation-inducing, non-cytotoxic mechanism makes it particularly suitable for leukemia stem cell research where selective targeting of self-renewal pathways is required. Recommended concentrations are 5–10 μM for ex vivo colony formation assays and primary blast differentiation studies . In vivo experiments using leukemic blast transplantation into sub-lethally irradiated mice have demonstrated delayed disease initiation at these concentrations, providing a benchmark for dose selection [1]. Researchers may also investigate synergy with JQ1 (BET inhibitor) or doxorubicin using published combination indices as reference [2].

ABC Transporter-Mediated Chemotherapy Resistance Reversal in Solid Tumors

I-CBP112 is uniquely positioned for studies investigating transcriptional suppression of ABC transporters as a strategy to overcome multidrug resistance in triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) [1]. Its mechanism of reducing multiple ABC transporter family members (ABCB1, ABCC1-5, ABCG2, and cell line-specific ABCC4/ABCC10) at the transcriptional level distinguishes it from direct pump inhibitors. Researchers should note that I-CBP112 does not directly inhibit ABC transporter activity but rather reduces their expression, requiring pre-treatment protocols for optimal sensitization. The compound remains non-toxic to primary cells and does not enhance anticancer drug toxicity to blood-immune cells, making it suitable for co-adjuvant studies where selective tumor sensitization is desired . In silico ADMET analysis has confirmed favorable pharmacokinetic features, supporting its use as a tool compound for preclinical proof-of-concept studies [1].

Technical Documentation Hub

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34 linked technical documents
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